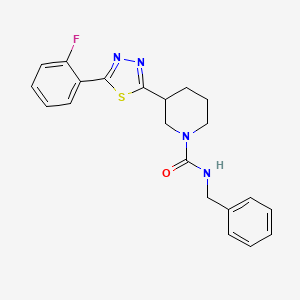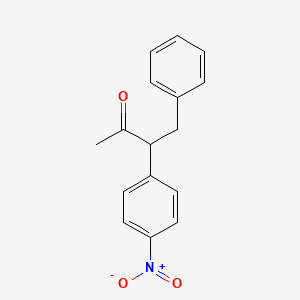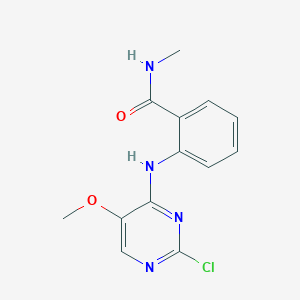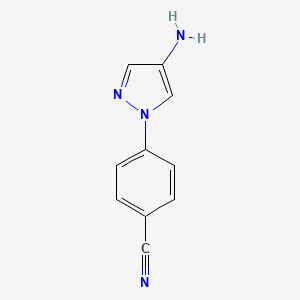
zinc;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bromide: is an inorganic compound with the chemical formula zinc dibromide . It is a colorless salt that shares many properties with zinc chloride, such as high solubility in water forming acidic solutions and good solubility in organic solvents. Zinc bromide is hygroscopic and forms a dihydrate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- Laboratory Preparation:
- Zinc bromide can be produced by reacting elemental zinc with bromine. The reaction is exothermic and yields zinc bromide:
Zn+Br2→ZnBr2
- Another method involves treating zinc oxide with hydrobromic acid to give dihydrate zinc bromide, which can be dehydrated with hot carbon dioxide to produce anhydrous zinc bromide:
ZnO+2HBr+H2O→ZnBr2⋅2H2O
Industrial Production Methods:
- Commercially, zinc bromide is usually produced from zinc oxide or zinc carbonate, which are reacted with hydrobromic acid.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction:
Common Reagents and Conditions:
- Zinc bromide reacts with sodium bromide in aqueous solution to form zinc bromide and sodium:
Zn+2NaBr→ZnBr2+2Na
Major Products:
- The major product formed from these reactions is zinc bromide itself, which can be used in various applications.
Applications De Recherche Scientifique
Chemistry:
- Zinc bromide is used as a Lewis acid in organic reactions, catalyzing various chemical processes.
Biology and Medicine:
- Zinc bromide solutions can be used as a transparent shield against radiation.
- It is also being studied for its potential use in advanced battery technologies due to its electrochemical properties.
Industry:
- Zinc bromide is notably used in the oil and gas industry. It is applied in well-drilling fluids due to its high density, which helps prevent blowouts.
- It is also employed in photography and as a chemical intermediate in the manufacturing of ethylene bromide.
Mécanisme D'action
- Zinc bromide acts as a Lewis acid, accepting electron pairs from other molecules during chemical reactions.
- In biological systems, zinc ions can interact with various enzymes and proteins, influencing their activity and function.
Molecular Targets and Pathways:
- Zinc ions can bind to specific sites on enzymes, altering their conformation and activity. This can affect various biochemical pathways, including those involved in metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Zinc chloride: Shares similar properties with zinc bromide, such as high solubility in water and good solubility in organic solvents.
Zinc iodide: Another halide of zinc with similar chemical behavior.
Cadmium bromide: Similar in structure but contains cadmium instead of zinc.
Uniqueness:
- Zinc bromide’s high solubility and hygroscopic nature make it particularly useful in applications requiring dense brine solutions, such as in the oil and gas industry.
- Its role as a Lewis acid in organic chemistry also distinguishes it from other zinc compounds.
Propriétés
Formule moléculaire |
BrZn+ |
|---|---|
Poids moléculaire |
145.3 g/mol |
Nom IUPAC |
zinc;bromide |
InChI |
InChI=1S/BrH.Zn/h1H;/q;+2/p-1 |
Clé InChI |
ZXCTUBXTVRUBOH-UHFFFAOYSA-M |
SMILES canonique |
[Zn+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14119022.png)
![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B14119026.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119056.png)
![tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B14119063.png)
![9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B14119066.png)




![N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14119096.png)
![1-(4-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119099.png)
